molecular formula C28H21N3O2S B11096331 5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11096331
M. Wt: 463.6 g/mol
InChI Key: IJZJUAIAIJAYCL-UHFFFAOYSA-N
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Description

5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a xanthene moiety, triazole ring, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C28H21N3O2S

Molecular Weight

463.6 g/mol

IUPAC Name

5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C28H21N3O2S/c34-28-30(20-11-3-1-4-12-20)26(19-32-21-13-5-2-6-14-21)29-31(28)27-22-15-7-9-17-24(22)33-25-18-10-8-16-23(25)27/h1-18,27H,19H2

InChI Key

IJZJUAIAIJAYCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN(C2=S)C3C4=CC=CC=C4OC5=CC=CC=C35)COC6=CC=CC=C6

Origin of Product

United States

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